molecular formula C20H12ClFN4O3S B2767100 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895013-41-9

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2767100
CAS RN: 895013-41-9
M. Wt: 442.85
InChI Key: VCZPZUJATBMIMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C; IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1H-NMR (CDCl3)δ: 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H),8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H); 13C-NMR (100 MHz) (DMSO-d6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .

Scientific Research Applications

Heterocyclic Scaffolds Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic scaffolds, crucial for drug discovery. Research by Soňa Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, as a multireactive building block for heterocyclic oriented synthesis (HOS). This work demonstrated its utility in preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, via solid-phase synthesis. These heterocycles are significant for their roles in pharmaceuticals and therapeutic agents, highlighting the compound's relevance in medicinal chemistry (Křupková et al., 2013).

Fluorinated Heterocyclic Compounds Synthesis

Another application involves the synthesis of side-chain fluorinated heterocyclic compounds. A study by H. Loghmani-Khouzani et al. (2005) reported the efficient synthesis of difluoronitromethyl and fluoronitrobenzyl substituted pyridines and quinolines through reactions under microwave irradiation. This method improved yields significantly compared to previous reports, indicating the compound's utility in enhancing synthetic efficiency of fluorinated heterocycles, which are important for their biological activities and pharmaceutical applications (Loghmani-Khouzani et al., 2005).

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity. Research by V. Jagtap et al. (2010) synthesized novel benzothiazole compounds containing a fluorine atom and assessed their antimicrobial efficacy. This study highlights the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Jagtap et al., 2010).

Anticancer Activity

Further research into the compound's derivatives has shown potential anticancer activity. A. G. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran compounds and tested them against human cancer cell lines, demonstrating anticancer activity at low concentrations. Such findings underscore the compound's relevance in the development of new cancer therapeutics (Hammam et al., 2005).

properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O3S/c21-13-6-7-16(26(28)29)14(9-13)19(27)25(11-12-3-2-8-23-10-12)20-24-18-15(22)4-1-5-17(18)30-20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZPZUJATBMIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

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